N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiophene and pyrimidine rings through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic amines with pyrazole, thiophene, and pyrimidine rings. Examples include:
- N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-2-PYRIMIDINYL]AMINE
- N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(METHYL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C16H16F3N5S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H16F3N5S/c1-9-6-11(24(3)23-9)8-20-15-21-12(13-5-4-10(2)25-13)7-14(22-15)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,21,22) |
InChI Key |
NDKRGUYDQJEIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NC(=N2)NCC3=CC(=NN3C)C)C(F)(F)F |
Origin of Product |
United States |
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